Methylamine-ALPHA-epichlorhydrin condensation product

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

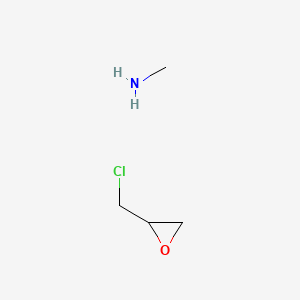

Methylamine-ALPHA-epichlorhydrin condensation product is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.5813 . This compound is formed through the condensation reaction between methylamine and epichlorhydrin. It is known for its stability, low solubility, and low viscosity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methylamine-ALPHA-epichlorhydrin condensation product involves the reaction of methylamine with epichlorhydrin. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the nucleophilic addition of methylamine to the epoxide ring of epichlorhydrin, followed by the elimination of water to form the condensation product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency. The final product is then purified through various techniques such as distillation and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Methylamine-ALPHA-epichlorhydrin condensation product undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Applications De Recherche Scientifique

The applications of methylamine-ALPHA-epichlorhydrin condensation products are varied, with notable uses in textile manufacturing, chemical synthesis, and environmental engineering. These condensation products, derived from the reaction of methylamine and epichlorohydrin, exhibit properties that make them valuable in several scientific and industrial contexts .

Scientific Research Applications

Textile Industry

- Pigment Binding Agents : Methylamine-ALPHA-epichlorhydrin condensation products can be used as pigment binding agents in textile printing . Their ability to bind pigments ensures that the colors and designs adhere well to the fabric, resulting in high-quality and durable prints .

- Animalizing Agents : These condensation products can also act as animalizing agents for cellulose and synthetic fibers . This application enhances the texture and feel of the fibers, making them more similar to animal-derived materials like silk or wool .

- Improvement of Fastness : They improve the wet processing fastness of substantive dyestuffs . This means that textiles treated with these condensation products are more resistant to color bleeding or fading when exposed to water or other wet treatments, maintaining their appearance and quality over time .

Chemical Synthesis

- Synthesis of N-Protected α-Methylamines : Methylamine derivatives are crucial in synthesizing N-protected α-methylamines from amino acids . This process involves reducing carboxyl groups of amino acids to iodomethyl groups, which are then converted to methylamines . N-protected α-methylamines are valuable intermediates in synthesizing various pharmaceutical and fine chemicals .

- Amide Synthesis : Methylamine-ALPHA-epichlorhydrin condensation products can be used as reagents in amide synthesis . They facilitate the direct synthesis of amides from carboxylic acids and amines, simplifying the production of these compounds, which are essential building blocks in organic chemistry .

Environmental Engineering

- Airborne Methylamine Removal : Methylamine-ALPHA-epichlorhydrin condensation products play a role in bioreactors designed to eliminate airborne methylamine . Methylamine can be oxidized by AMO (amine oxidase) immobilized in calcium alginate beads . These bioreactors can remove significant amounts of airborne methylamine, contributing to air quality .

- Formaldehyde Decomposition : In conjunction with bioreactors, these condensation products can assist in decomposing formaldehyde, a byproduct of methylamine oxidation . By using a two-step bioconversion process, methylamine is first converted, and the resulting formaldehyde is then decomposed, providing a comprehensive solution for air purification .

Data Table: Properties and Applications

Mécanisme D'action

The mechanism of action of Methylamine-ALPHA-epichlorhydrin condensation product involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Methylamine-ALPHA-epichlorhydrin condensation product include:

- Methanamine, polymer with (chloromethyl)oxirane

- Epichlorhydrin-methylamine polymer

Uniqueness

This compound is unique due to its specific molecular structure and properties. It offers distinct advantages in terms of stability, reactivity, and versatility in various applications compared to other similar compounds .

Activité Biologique

Methylamine-ALPHA-epichlorhydrin condensation product (CAS Number: 31568-35-1) is a compound formed through the reaction of methylamine and epichlorohydrin. This article explores its biological activity, including its potential applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.581 g/mol |

| Boiling Point | 116.1 °C at 760 mmHg |

| Flash Point | 33.9 °C |

| Density | Not Available |

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to interact with various biological molecules. It may act as an alkylating agent, leading to modifications in proteins and nucleic acids, potentially affecting cellular functions.

Biological Applications

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for use in disinfectants and preservatives.

- Antitumor Potential : Research indicates that derivatives of similar compounds have shown antitumor activity in vitro, suggesting potential applications in cancer therapy.

- Biocompatibility : Given its chemical structure, there is interest in exploring its use in biomedical applications, particularly in drug delivery systems or as a component in hydrogels.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Cytotoxicity and Antitumor Activity

In vitro assays were conducted using cancer cell lines to evaluate the cytotoxic effects of the compound. The findings revealed that at certain concentrations, the compound induced apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.

Research Findings

Recent research has focused on the synthesis and characterization of this compound, highlighting its stability and reactivity under physiological conditions. Additionally, studies utilizing metabolomic and transcriptomic analyses have provided insights into the cellular responses elicited by exposure to this compound.

Table of Findings

Propriétés

Numéro CAS |

31568-35-1 |

|---|---|

Formule moléculaire |

C4H10ClNO |

Poids moléculaire |

123.58 g/mol |

Nom IUPAC |

2-(chloromethyl)oxirane;methanamine |

InChI |

InChI=1S/C3H5ClO.CH5N/c4-1-3-2-5-3;1-2/h3H,1-2H2;2H2,1H3 |

Clé InChI |

CVCPMANSVIKBFL-UHFFFAOYSA-N |

SMILES canonique |

CN.C1C(O1)CCl |

Numéros CAS associés |

31568-35-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.